molecular formula C9H9ClO2 B12865373 2-Chloro-3-ethylbenzoic acid CAS No. 62089-36-5

2-Chloro-3-ethylbenzoic acid

Cat. No.: B12865373
CAS No.: 62089-36-5
M. Wt: 184.62 g/mol
InChI Key: ZUKMGQYDKUNXOO-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-ethylbenzoic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a chlorination reactor, where the temperature, pressure, and concentration of reactants are carefully monitored.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-chlorobenzoic acid.

    Reduction: The compound can be reduced to form 2-chloro-3-ethylbenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.

Major Products Formed:

  • Oxidation: 2-Chlorobenzoic acid
  • Reduction: 2-Chloro-3-ethylbenzyl alcohol
  • Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-ethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethylbenzoic acid involves its interaction with various molecular targets. The chlorine atom and ethyl group on the benzene ring influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

  • 2-Chlorobenzoic acid
  • 3-Ethylbenzoic acid
  • 2-Chloro-4-ethylbenzoic acid

Comparison: 2-Chloro-3-ethylbenzoic acid is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring. This unique structure affects its chemical reactivity and potential applications. Compared to 2-chlorobenzoic acid, the presence of the ethyl group introduces additional steric and electronic effects, making it distinct in its behavior and uses.

Properties

CAS No.

62089-36-5

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-3-ethylbenzoic acid

InChI

InChI=1S/C9H9ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

ZUKMGQYDKUNXOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)Cl

Origin of Product

United States

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